molecular formula C8H11F3O4 B8375691 Ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate

Ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate

Cat. No. B8375691
M. Wt: 228.17 g/mol
InChI Key: VFUIKLJNFDUGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate is a useful research compound. Its molecular formula is C8H11F3O4 and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate

Molecular Formula

C8H11F3O4

Molecular Weight

228.17 g/mol

IUPAC Name

ethyl 3-oxo-4-(2,2,2-trifluoroethoxy)butanoate

InChI

InChI=1S/C8H11F3O4/c1-2-15-7(13)3-6(12)4-14-5-8(9,10)11/h2-5H2,1H3

InChI Key

VFUIKLJNFDUGKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.00 g of trifluoroethanol (50.0 mmol) in 5 mL of dry THF was added dropwise, over a period of 0.5 hr, to a stirred mixture of 4.00 g of 60% dispersion of NaH (100 mmol), 1.61 g of tetrabutylammonium bromide (5.0 mmol), and 830 mg of NaI (5.0 mmol) in 20 mL of dry THF (water bath). The resulting mixture was stirred for 0.5 hrs, cooled to −30° C., and a solution of 8.23 g of ethyl 4-chloro-3-oxobutanoate (50.0 mmol) in 10 mL of dry THF was added dropwise, over a period of 15 min, to the reaction mixture. The reaction mixture was warmed to 0° C. over a period of 2 hrs, and stirred at room temperature for 36 hrs. The reaction mixture was quenched with 5 mL of ethanol, partioned between 100 mL of EtOAc and 100 mL of 10% aqueous HCl solution, separated, extracted with 2×40 mL of EtOAc, the combined organic extracts were dried (Na2SO4), and the solvent was removed in vacuo. The crude product was chromatographed on 400 g of silica packed with 5% EtOAc-hexane. The column was eluted with 5 to 25% EtOAc-hexane (1 L/5% change) to afford 8.75 g (77%) of ethyl 4-(2,2,2-trifluoroethyl)oxy-3-oxobutanoate as a slightly yellow oil. The product was used in the next step after spectral characterization.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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